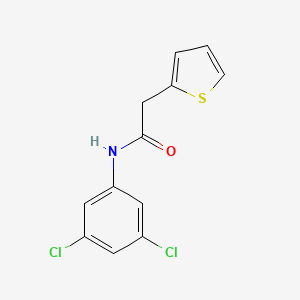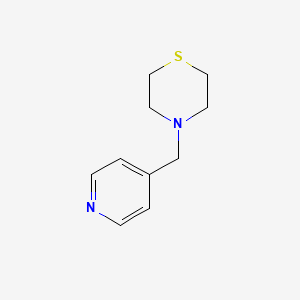
4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a phenyl group, and a pyrimidinylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Pyrimidinylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the pyrimidinylpiperazine is attached to the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may bind to neuronal voltage-sensitive sodium channels, affecting their function and leading to anticonvulsant effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds are also studied for their potential as kinase inhibitors.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These derivatives have shown anticonvulsant activity similar to 4-Phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole.
Uniqueness
This compound stands out due to its unique combination of a thiazole ring, phenyl group, and pyrimidinylpiperazine moiety. This structure provides a distinct set of chemical and biological properties that make it valuable for various applications.
Propriétés
IUPAC Name |
4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-2-5-14(6-3-1)15-13-23-17(20-15)22-11-9-21(10-12-22)16-18-7-4-8-19-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAUKURUKNNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5746706.png)
![3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746712.png)
![Methyl 4-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5746719.png)
![3-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5746722.png)


![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5746750.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)

![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)
